2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone
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Overview
Description
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone, hereafter referred to as 2,6-DCTMP, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the phthalazinone class of compounds and has been used in a variety of laboratory experiments.
Scientific Research Applications
High-Performance Polymers
Soluble and Thermally Stable Copolymers : Research on copoly(phenyl-s-triazine)s containing both diphenylfluorene and phthalazinone units has demonstrated their excellent solubility in common organic solvents and remarkable thermal stability. These materials exhibit high glass transition temperatures (307 to 340 °C) and maintain their mechanical properties even at elevated temperatures, making them suitable for high-temperature applications (Zong et al., 2014).
Aromatic Poly(arylene ether s-triazine)s : The synthesis of new poly(arylene ether s-triazine)s incorporating alkyl-, aryl-, and chloro-substituted phthalazinone moieties has led to polymers with good solubility and attractive thermal and mechanical properties. These properties make them promising candidates for use as high-temperature polymeric materials (Yu et al., 2010).
Cyano-containing Poly(arylene ether)s : Novel phthalazinone-based poly(arylene ether nitrile)s with terminal cyano groups have been developed, exhibiting improved solubility, glass transition temperatures, and the ability to be thermally crosslinked. These materials are considered potential candidates for high-performance polymeric materials due to their excellent thermal stability and low water absorption (Yu et al., 2010).
Porous Materials for CO2 Capture
Ether-Linked Phthalazinone-Based Covalent Triazine Frameworks : The development of ether-linked phthalazinone-based covalent triazine frameworks has shown promising results for CO2 capture. These materials exhibit high surface areas and CO2 adsorption capacities, making them suitable for gas sorption and separation applications (Yuan et al., 2017).
Advanced Structural Materials
Semicrystalline Poly(aryl ether ketone)s Copolymers : Incorporating phthalazinone moieties into poly(aryl ether ketone)s copolymers has led to materials with improved solubility in polar organic solvents and high thermal stability. These semicrystalline polymers possess unique crystalline structures and are considered for advanced structural applications due to their excellent mechanical and thermal properties (Sun et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been known to target γ-aminobutyric acid (gaba)-gated chloride channels (gabaa receptors) in certain organisms .
Mode of Action
Compounds with similar structures have been known to inhibit gabaa receptors, resulting in uncontrolled hyperactivity of the central nervous system of certain organisms .
Biochemical Pathways
The inhibition of gabaa receptors can disrupt several downstream effects, including neurotransmission and nerve impulse propagation .
Pharmacokinetics
Similar compounds are known to have good bioavailability and can be stored under inert gas (nitrogen or argon) at 2-8°c .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone vary with different dosages in animal models
Metabolic Pathways
It is hypothesized that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N2O/c1-8-10-4-2-3-5-11(10)15(24)23(22-8)14-12(17)6-9(7-13(14)18)16(19,20)21/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOKUCFZPURHMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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